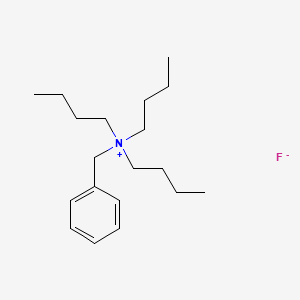
N-Benzyl-N,N-dibutylbutan-1-aminium fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-N,N-dibutylbutan-1-aminium fluoride is a quaternary ammonium compound. Quaternary ammonium compounds are known for their surfactant properties and are widely used in various industrial and scientific applications. This compound, in particular, has a unique structure that makes it suitable for specific chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-N,N-dibutylbutan-1-aminium fluoride typically involves the quaternization of N,N-dibutylbutan-1-amine with benzyl chloride, followed by anion exchange with a fluoride source. The reaction conditions often include:
Solvent: Anhydrous acetonitrile or another aprotic solvent.
Temperature: Room temperature to slightly elevated temperatures (25-50°C).
Catalyst: Sometimes a phase transfer catalyst is used to enhance the reaction rate.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters is common.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Such as hydroxide ions, cyanide ions, and alkoxide ions.
Solvents: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Temperature: Typically carried out at room temperature or slightly elevated temperatures.
Major Products: The major products of these reactions depend on the specific nucleophile used. For example, reaction with hydroxide ions may yield the corresponding alcohol.
Scientific Research Applications
N-Benzyl-N,N-dibutylbutan-1-aminium fluoride has several applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis to facilitate reactions between reactants in different phases.
Biology: Investigated for its potential antimicrobial properties due to its quaternary ammonium structure.
Medicine: Explored for use in drug delivery systems, particularly in targeting specific cells or tissues.
Industry: Utilized in the formulation of surfactants and detergents, as well as in the production of certain polymers and resins.
Mechanism of Action
The mechanism of action of N-Benzyl-N,N-dibutylbutan-1-aminium fluoride primarily involves its ability to interact with cell membranes due to its surfactant properties. The quaternary ammonium group can disrupt lipid bilayers, leading to increased permeability or cell lysis. This property is particularly useful in its antimicrobial applications.
Comparison with Similar Compounds
- N-Benzyl-N,N-dibutylbutan-1-aminium bromide
- N-Benzyl-N,N-dibutylbutan-1-aminium chloride
Comparison: N-Benzyl-N,N-dibutylbutan-1-aminium fluoride is unique due to the presence of the fluoride anion, which can impart different reactivity and properties compared to its bromide and chloride counterparts. The fluoride ion is smaller and more electronegative, which can influence the compound’s behavior in chemical reactions and its interactions with biological membranes.
Properties
CAS No. |
60436-02-4 |
|---|---|
Molecular Formula |
C19H34FN |
Molecular Weight |
295.5 g/mol |
IUPAC Name |
benzyl(tributyl)azanium;fluoride |
InChI |
InChI=1S/C19H34N.FH/c1-4-7-15-20(16-8-5-2,17-9-6-3)18-19-13-11-10-12-14-19;/h10-14H,4-9,15-18H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
PRAANDQMEYFSAE-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CC1=CC=CC=C1.[F-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















